trans-4-Aminocyclohexanol
Overview
Description
trans-4-Aminocyclohexanol: is an organic compound with the chemical formula C6H13NO . It is a white crystalline solid that is soluble in water and various organic solvents. This compound is notable for its stereoisomerism, where the amino group is positioned trans to the hydroxyl group on the cyclohexane ring. It is widely used as an intermediate in the synthesis of pharmaceuticals, surfactants, and polymer materials .
Mechanism of Action
Target of Action
Trans-4-Aminocyclohexanol, also known as 4-Aminocyclohexanol, is primarily used as a raw material in organic synthesis . It serves as an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride
Mode of Action
It’s known that it can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This reaction requires a catalytic agent and a solvent .
Biochemical Pathways
While the specific biochemical pathways influenced by this compound are not clearly defined in the available literature, it’s known that the compound plays a crucial role in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . It’s also used in the synthesis of trans-4-methoxyoxalamido-1-cyclohexanol and benzoxazine, required for the preparation of polybenzoxazine-silica hybrid nanocomposites .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability.
Action Environment
It’s known that the compound is air sensitive and should be stored in cool, dry conditions in well-sealed containers .
Biochemical Analysis
Biochemical Properties
Trans-4-Aminocyclohexanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . Additionally, this compound is involved in the preparation of polybenzoxazine-silica hybrid nanocomposites, indicating its interaction with polymeric materials . These interactions are primarily due to the presence of both amino and hydroxyl groups, which can form hydrogen bonds and participate in nucleophilic reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of drugs like Ambroxol hydrochloride suggests that it may impact respiratory cells and related pathways . The compound’s ability to form hydrogen bonds and its nucleophilic nature allow it to interact with cellular proteins and enzymes, potentially altering their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized by enzymes involved in amino acid and hydroxyl group modifications . These metabolic pathways can influence the levels of this compound and its metabolites in cells, affecting overall metabolic flux and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of p-acetamidophenol: One common method involves the catalytic hydrogenation of p-acetamidophenol in an aqueous or alcoholic solution. The resulting product is then subjected to fractional crystallization to separate the trans and cis isomers. .
Reaction with Ammonia: Another method involves reacting cyclohexanal with ammonia (or aqueous ammonia) under basic conditions to form trans-4-Aminocyclohexanol.
Industrial Production Methods: The industrial production of this compound typically follows the hydrogenation route due to its efficiency in producing high yields of the desired trans isomer. The process involves the use of catalysts such as palladium or platinum and requires precise control of reaction conditions to ensure the selective formation of the trans isomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Aminocyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylamine derivatives.
Substitution: Various N-substituted cyclohexanol derivatives
Scientific Research Applications
Chemistry: : trans-4-Aminocyclohexanol is used as a building block in organic synthesis, particularly in the preparation of N-substituted 7-azabicyclo[2.2.1]heptanes, which are substrates for microbial oxidation .
Biology: : It serves as an intermediate in the synthesis of biologically active compounds, including drugs used to treat respiratory diseases associated with excessive mucus .
Medicine: : The compound is a key intermediate in the production of Ambroxol hydrochloride, a medication used to treat respiratory conditions .
Industry: : this compound is used in the production of high-efficiency surfactants and emulsifiers, as well as in the synthesis of polymer materials such as polyamides and polyesters .
Comparison with Similar Compounds
cis-4-Aminocyclohexanol: The cis isomer of 4-Aminocyclohexanol, where the amino and hydroxyl groups are on the same side of the cyclohexane ring.
trans-2-Aminocyclohexanol: Another isomer where the amino group is positioned trans to the hydroxyl group but at different carbon atoms.
Cyclohexylamine: A simpler amine derivative of cyclohexane without the hydroxyl group.
Uniqueness of trans-4-Aminocyclohexanol:
Stereochemistry: The trans configuration of the amino and hydroxyl groups provides unique reactivity and selectivity in chemical reactions.
Versatility: It serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals and industrial chemicals.
Solubility: Its solubility in both water and organic solvents makes it suitable for various applications in different fields
Properties
IUPAC Name |
4-aminocyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218630, DTXSID001312113 | |
Record name | 4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-65-3, 27489-62-9, 40525-78-8 | |
Record name | 4-Aminocyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminocyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-Aminocyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocyclohexanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminocyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-aminocyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-AMINOCYCLOHEXANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-aminocyclohexanol?
A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.
Q2: What spectroscopic techniques are used to characterize 4-aminocyclohexanol?
A2: Common spectroscopic techniques used for characterization include:
- FTIR Spectroscopy: Identifies functional groups through their characteristic vibrational frequencies. For instance, the presence of C=N stretching vibrations at 1510-1575 cm-1 can indicate the formation of aldimines from 4-aminocyclohexanol. []
- NMR Spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. 1H NMR and 13C NMR spectra are routinely employed. [, , ]
Q3: How does the cis/trans isomerism of 4-aminocyclohexanol affect its properties?
A3: Cis/trans isomerism significantly influences the properties of 4-aminocyclohexanol:
- Photoluminescence and Photodetection: In 2D organic-inorganic hybrid perovskites (OIHPs), the cis isomer exhibits better photodetection properties with a higher on/off ratio, while the trans isomer displays broader white-light emission and higher photoluminescence efficiency. This difference arises from the influence of isomerism on the arrangement and tilting of the inorganic part of the perovskite structure. []
- Biological Activity: The cis and trans isomers of 4-aminocyclohexanol can exhibit different biological activities. For instance, cis-4-aminocyclohexanol is a major metabolite of the anticancer drug CCNU and demonstrates comparable or higher activity against murine leukemia L1210 compared to CCNU. []
Q4: What are common starting materials for the synthesis of 4-aminocyclohexanol?
A4: Various synthetic routes exist, utilizing different starting materials:
- trans-4-Aminocyclohexanol: Can be synthesized from trans-4-acetylaminophenol through hydrogenation, hydrolysis, and separation of isomers. []
- 4-Aminocyclohexanol Isomers: Both cis and trans isomers can be synthesized from 1,4-cyclohexanedione using a one-pot enzymatic cascade reaction involving a keto reductase and an amine transaminase. []
Q5: Can you describe the synthesis of oxiranes from trans-4-aminocyclohexanol and their antifungal activity?
A5: trans-4-Aminocyclohexanol reacts with chloroacetyl chloride to form N-(4'-hydroxycyclohexyl)chloroacetamide. This intermediate undergoes further reactions to yield oxirane derivatives. These oxiranes exhibit antifungal activity, highlighting the potential of 4-aminocyclohexanol as a building block for biologically active compounds. [, ]
Q6: How can 4-aminocyclohexanol be used in the synthesis of bridged bicyclic tetrahydro-1,2-oxazines?
A6: 4-Aminocyclohexanol can be generated in situ from a domino reaction sequence involving an aldehyde, a hydroxylamine, and a donor-acceptor cyclopropane. This intramolecular [3 + 2]-dipolar cycloaddition forms bridged tetrahydro-1,2-oxazines. Subsequent reductive N-O bond cleavage yields cis-1,4-aminocyclohexanols. []
Q7: What are the potential applications of 4-aminocyclohexanol in drug discovery?
A7: 4-Aminocyclohexanol derivatives have shown potential in various therapeutic areas:
- Pain Management: Substituted 4-aminocyclohexanols exhibit binding affinity for the ORL1 receptor, making them potential candidates for treating various types of pain, including acute, visceral, neuropathic, and chronic pain. []
- Anticonvulsant Activity: 2,6-Dimethylphenoxyacetyl derivatives of 4-aminocyclohexanol display anticonvulsant activity. []
- Anticancer Activity: Metabolites of the anticancer drug CCNU, such as cis-4-aminocyclohexanol, exhibit significant anticancer activity against murine leukemia L1210. []
- Mucolytic and Expectorant Activity: Ambroxol, a drug containing a 4-aminocyclohexanol moiety, is used for its mucolytic and expectorant properties in treating respiratory diseases. [, ]
Q8: How does the structure of 4-aminocyclohexanol derivatives affect their activity?
A8: Structure-activity relationship (SAR) studies are crucial in drug discovery:
- Substituent Effects: Introducing various substituents on the cyclohexane ring or the amino group can significantly influence the binding affinity, potency, and selectivity of 4-aminocyclohexanol derivatives for specific targets. [, ]
- Spacer Length and Flexibility: In bifunctional compounds containing a 4-aminocyclohexanol linker, the length and flexibility of the spacer can impact the compound's ability to interact with multiple targets simultaneously. []
Q9: How is 4-aminocyclohexanol metabolized in different species?
A9: The metabolism of 4-aminocyclohexanol shows species-specific variations:
- Rats: Primarily metabolized through hydroxylation of the cyclohexane ring, leading to the formation of various aminocyclohexanol isomers. [, ]
- Rabbits and Guinea Pigs: Metabolized through both ring hydroxylation and deamination. []
- Humans: Mainly deaminated, with cyclohexanol and trans-cyclohexane-1,2-diol as the major metabolites. []
Q10: What is the role of 4-aminocyclohexanol in the development of novel inclusion materials?
A10: 4-Aminocyclohexanol can act as a guest molecule in host-guest inclusion materials, forming complexes with molecules like 18-crown-6. These complexes exhibit interesting phase transition properties due to the strong N−H⋅⋅⋅O hydrogen-bonding interactions between the host and guest molecules. Modifying the anion within these complexes can further tune their phase transition temperatures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.